1-Benzyl-3-pyrroline
Overview
Description
1-Benzyl-3-pyrroline is an organic compound with the molecular formula C11H13N. It is a derivative of pyrroline, characterized by the presence of a benzyl group attached to the nitrogen atom of the pyrroline ring.
Mechanism of Action
Target of Action
It’s known that this compound is an n-substituted 3-pyrroline .
Biochemical Pathways
It has been used in the synthesis of pharmaceutical products, including inhibitors . It’s also used in the synthesis of a novel series of pyrrolotriazine, acting as pan-Aurora kinase inhibitors .
Pharmacokinetics
Some physicochemical properties have been reported . The compound has a Log Po/w (iLOGP) of 2.36, indicating its lipophilicity .
Result of Action
It’s known that the compound can be used to prepare (+) (3r,4r)-3,4-dihydroxy pyrrolidine via enantioselective trans-dihydroxylation .
Action Environment
It’s known that the compound should be used only outdoors or in a well-ventilated area . It’s also known that the compound and its empty container should be kept away from heat and sources of ignition, as thermal decomposition can lead to the release of irritating gases and vapors .
Biochemical Analysis
Biochemical Properties
1-Benzyl-3-pyrroline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One notable interaction is with proline dehydrogenase, an enzyme involved in the catabolism of proline. This compound can act as a substrate or inhibitor for this enzyme, affecting the conversion of proline to pyrroline-5-carboxylate . Additionally, this compound has been shown to interact with other biomolecules, such as pyrroline-5-carboxylate reductase, which further converts pyrroline-5-carboxylate to proline .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling molecules such as cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA), leading to changes in gene expression . Furthermore, this compound can affect cellular metabolism by altering the levels of key metabolites, such as proline and pyrroline-5-carboxylate .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific enzymes and proteins, either inhibiting or activating their activity. For example, this compound can inhibit proline dehydrogenase by binding to its active site, preventing the conversion of proline to pyrroline-5-carboxylate . Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression, highlighting the importance of monitoring its stability in experimental settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cellular function and promote metabolic activity. At high doses, this compound can exhibit toxic effects, leading to cellular damage and adverse physiological outcomes . Studies have identified threshold effects, where the compound’s beneficial effects are observed up to a certain dosage, beyond which toxicity becomes apparent .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to proline metabolism. It interacts with enzymes such as proline dehydrogenase and pyrroline-5-carboxylate reductase, influencing the conversion of proline to pyrroline-5-carboxylate and vice versa . These interactions can affect metabolic flux and the levels of key metabolites, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active transport mechanisms, and it can accumulate in specific cellular compartments . The distribution of this compound within tissues can influence its biological activity and overall effects on cellular function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to particular cellular compartments, such as the mitochondria or the cytoplasm, through targeting signals and post-translational modifications . The subcellular localization of this compound can influence its interactions with enzymes and proteins, thereby modulating its biochemical and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-pyrroline can be synthesized through several methods. One common approach involves the reaction of benzylamine with maleic anhydride in the presence of a suitable solvent, such as tetrahydrofuran. The reaction mixture is stirred to form a diamide compound, which is then cyclized to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This typically includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-pyrroline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrolidones.
Reduction: Reduction reactions can convert it into pyrrolidines.
Substitution: It can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products:
Oxidation: Pyrrolidones.
Reduction: Pyrrolidines.
Substitution: Various substituted pyrrolines depending on the nucleophile used.
Scientific Research Applications
1-Benzyl-3-pyrroline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis
Comparison with Similar Compounds
- 1-Benzyl-2,5-dihydro-1H-pyrrole
- Benzyl 3-pyrroline-1-carboxylate
- N-Benzyl-3-pyrroline
Comparison: 1-Benzyl-3-pyrroline is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties, making it a valuable compound for targeted applications in medicinal chemistry and organic synthesis .
Properties
IUPAC Name |
1-benzyl-2,5-dihydropyrrole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-2-6-11(7-3-1)10-12-8-4-5-9-12/h1-7H,8-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFHKHHUKGZIGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40340093 | |
Record name | 1-Benzyl-3-pyrroline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40340093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49678779 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
6913-92-4 | |
Record name | 1-Benzyl-3-pyrroline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40340093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Benzyl-2,5-dihydropyrrole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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